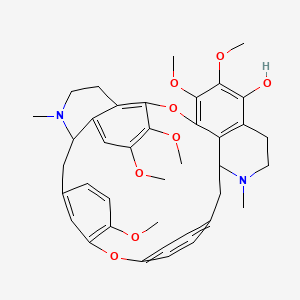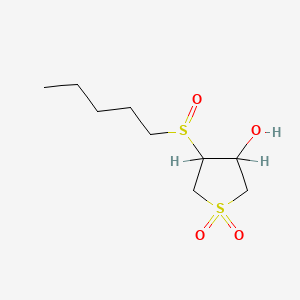
4-Pentylsulfinyltetrahydrothiophene-3-ol 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pentylsulfinyltetrahydrothiophene-3-ol 1,1-dioxide is a sulfur-containing heterocyclic compound It features a tetrahydrothiophene ring with a sulfinyl group and a pentyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylsulfinyltetrahydrothiophene-3-ol 1,1-dioxide typically involves the addition of sulfinyl groups to a tetrahydrothiophene ring. One common method involves the reaction of tetrahydrothiophene with sulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Pentylsulfinyltetrahydrothiophene-3-ol 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted tetrahydrothiophene derivatives.
科学的研究の応用
4-Pentylsulfinyltetrahydrothiophene-3-ol 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Pentylsulfinyltetrahydrothiophene-3-ol 1,1-dioxide involves its interaction with various molecular targets. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound may interact with enzymes and proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Methyl-3-penten-1-ol: Another sulfur-containing compound with different side chains and functional groups.
1-Octen-3-ol: A compound with a similar hydroxyl group but different ring structure.
Uniqueness
4-Pentylsulfinyltetrahydrothiophene-3-ol 1,1-dioxide is unique due to its specific combination of a tetrahydrothiophene ring, sulfinyl group, and pentyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
69663-08-7 |
|---|---|
分子式 |
C9H18O4S2 |
分子量 |
254.4 g/mol |
IUPAC名 |
1,1-dioxo-4-pentylsulfinylthiolan-3-ol |
InChI |
InChI=1S/C9H18O4S2/c1-2-3-4-5-14(11)9-7-15(12,13)6-8(9)10/h8-10H,2-7H2,1H3 |
InChIキー |
DGXFVMKGRMYZAD-UHFFFAOYSA-N |
正規SMILES |
CCCCCS(=O)C1CS(=O)(=O)CC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



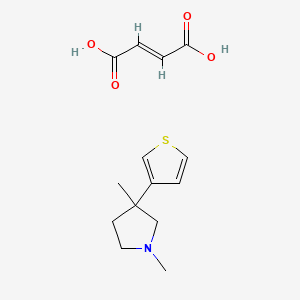
![3-[(4-Chlorophenyl)selanyl]prop-2-enal](/img/structure/B14455667.png)
![Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-](/img/structure/B14455669.png)
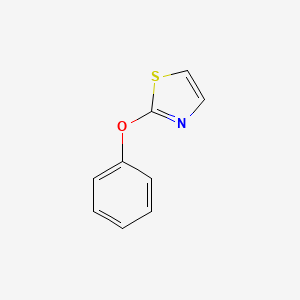
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
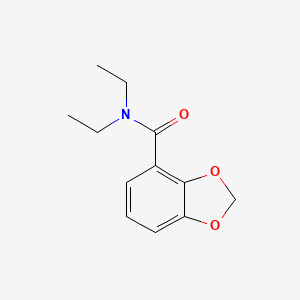

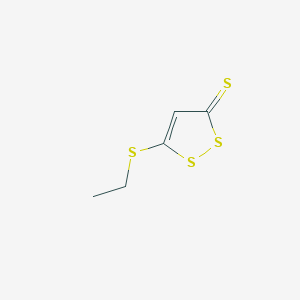
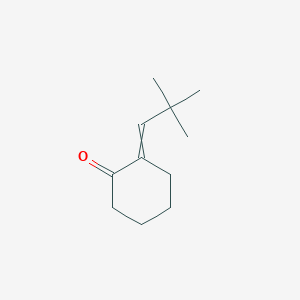
![2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14455704.png)
